molecular formula C5H9N B1337696 3-Methylenecyclobutanamine CAS No. 100114-49-6

3-Methylenecyclobutanamine

Cat. No.: B1337696
CAS No.: 100114-49-6
M. Wt: 83.13 g/mol
InChI Key: CCDBTPTWKSVCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylenecyclobutanamine is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Small-Ring Compounds and Synthesis Techniques : Studies have explored the synthesis and properties of small-ring compounds related to 3-Methylenecyclobutanamine. For example, research has detailed the preparation of 3-methylenecyclobutanone and related compounds, examining their synthesis and the challenges in isolating the desired substances (Caserio & Roberts, 1958). Similarly, methods for synthesizing methylenecyclobutene from diethyl methylenemalonate and related substances have been documented (Applequist & Roberts, 1956).

Applications in Advanced Treatment Processes

  • Degradation of Nitrogenous Heterocyclic Compounds : A study conducted in 2022 investigated the use of ionizing radiation technology to degrade nitrogenous heterocyclic compounds like 3-methylindole, which are common refractory organic pollutants. The study focused on the influencing factors and degradation pathway of these compounds (He, Wang, & Wang, 2022).

Other Chemical Research

  • Ring Expansion and Reaction Mechanisms : Research on methylenecyclobutane and its derivatives, which are closely related to this compound, includes studies on palladium(II)-catalysed ring expansion to cyclopentanones (Boontanonda & Grigg, 1977). Another study focused on the competition between ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).

Photodynamic Therapy and Microbial Infection

  • Photodynamic Therapy (PDT) Research : Research has been conducted on the use of photodynamic therapy with methylene blue and other photosensitizers, relevant to the broader context of this compound's chemical group (Souza et al., 2010).

Safety and Hazards

Safety data sheets indicate that 3-Methylenecyclobutanamine hydrochloride should be handled with care. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. If swallowed or if it comes into contact with the eyes, medical advice should be sought immediately .

Properties

IUPAC Name

3-methylidenecyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-2-5(6)3-4/h5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBTPTWKSVCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454880
Record name 3-Methylenecyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-49-6
Record name 3-Methylenecyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylenecyclobutanamine
Reactant of Route 2
Reactant of Route 2
3-Methylenecyclobutanamine
Reactant of Route 3
3-Methylenecyclobutanamine
Reactant of Route 4
Reactant of Route 4
3-Methylenecyclobutanamine
Reactant of Route 5
3-Methylenecyclobutanamine
Reactant of Route 6
3-Methylenecyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.